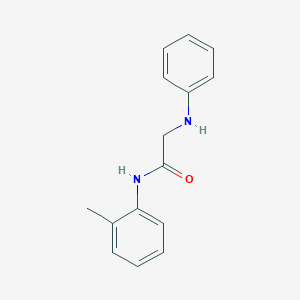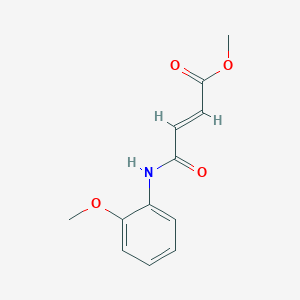
2-anilino-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-N-(2-methylphenyl)acetamide, also known as N-(2-methylphenyl)-2-(phenylamino)acetamide, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a white crystalline solid that is soluble in organic solvents. The compound has been found to exhibit a range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide involves its ability to bind to specific targets in the body, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity and alter biochemical and physiological processes in the body. For example, by inhibiting the activity of COX-2, the compound can reduce the production of inflammatory mediators and alleviate inflammation.
Biochemical and Physiological Effects:
2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anxiolytic properties, the compound has been shown to have antioxidant and neuroprotective effects. It has also been found to modulate the activity of ion channels and transporters, which play important roles in cellular signaling and homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide in lab experiments is its ability to selectively modulate the activity of specific targets in the body. This makes it a valuable tool for studying the mechanisms of action of enzymes and receptors, and for developing drugs that target these targets.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to administer in certain experimental settings. In addition, its effects on different targets can be complex and difficult to interpret, which can make it challenging to design experiments that accurately reflect its activity.
Zukünftige Richtungen
There are several potential future directions for research on 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide. One area of interest is the development of drugs that target COX-2 and other inflammatory mediators, which could have therapeutic applications in a range of inflammatory diseases.
Another area of interest is the development of drugs that target epigenetic mechanisms, such as HDACs. These drugs could have potential applications in the treatment of cancer and other diseases that involve dysregulation of gene expression.
Finally, there is also potential for further research into the neuroprotective and anxiolytic effects of 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide. This could lead to the development of new treatments for neurological disorders such as anxiety and epilepsy.
Synthesemethoden
The synthesis of 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide involves the reaction of 2-methylphenylacetic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetyl chloride to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide has been used in various scientific research applications due to its ability to modulate the activity of certain enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This makes it a potential candidate for the development of anti-inflammatory drugs.
The compound has also been shown to modulate the activity of the GABA-A receptor, which is a target for many drugs used in the treatment of anxiety and epilepsy. In addition, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This makes it a potential candidate for the development of drugs that target epigenetic mechanisms.
Eigenschaften
Molekularformel |
C15H16N2O |
|---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
2-anilino-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H16N2O/c1-12-7-5-6-10-14(12)17-15(18)11-16-13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,17,18) |
InChI-Schlüssel |
LFEQOZWGIFEPBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CNC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-[4-(2-Methylphenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281972.png)
![6-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylicacid](/img/structure/B281975.png)
![6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
![6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281978.png)
![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)